molecular formula C10H11N5O2 B1387364 N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine CAS No. 1306202-17-4

N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine

Cat. No.: B1387364
CAS No.: 1306202-17-4
M. Wt: 233.23 g/mol
InChI Key: IVLMXDDXVUBFSO-UHFFFAOYSA-N
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Description

N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine is a compound that features both an imidazole and a nitropyridine moiety. Imidazoles are a class of heterocyclic compounds containing nitrogen, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The nitropyridine group adds further chemical versatility, making this compound of significant interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Iron powder and ammonium chloride are frequently used for the reduction of nitro groups.

    Substitution: Nucleophilic substitution reactions often use bases such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, altering their activity. The nitropyridine moiety can participate in redox reactions, influencing cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine is unique due to the presence of both an imidazole and a nitropyridine group, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.

Properties

IUPAC Name

N-(2-imidazol-1-ylethyl)-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c16-15(17)9-2-1-3-12-10(9)13-5-7-14-6-4-11-8-14/h1-4,6,8H,5,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLMXDDXVUBFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCN2C=CN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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